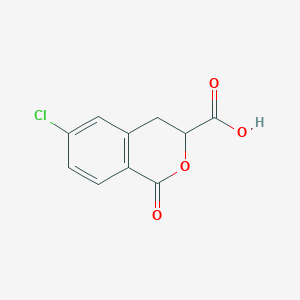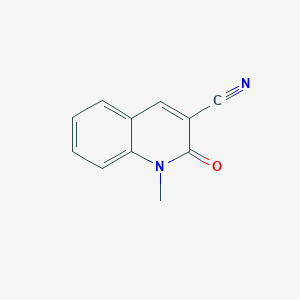![molecular formula C25H22Cl2N2OS B2655557 2,4-dichloro-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 532975-27-2](/img/structure/B2655557.png)
2,4-dichloro-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups. It includes an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The molecule also contains a sulfanyl group attached to a methylphenyl group, and a benzamide group with two chlorine substitutions .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, compounds with similar structures are often synthesized through multi-step organic reactions. For instance, the indole group can be synthesized through the Fischer indole synthesis, a process that involves the reaction of phenylhydrazine with a carbonyl compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole group is a planar, aromatic system, which contributes to the stability of the molecule. The sulfanyl group could potentially participate in hydrogen bonding or dipole-dipole interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzamide group might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid. The chlorine atoms on the benzene ring could potentially be substituted in an electrophilic aromatic substitution reaction .Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound is part of a broader class of chemicals that have been explored for their potential in various biological and chemical applications. While the specific compound 2,4-dichloro-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide does not directly appear in the listed research, related compounds provide insight into the potential research applications and methodologies that could be applied to study this chemical.
Cardiac Electrophysiological Activity : Research on similar N-substituted imidazolylbenzamides has demonstrated their potential as selective class III agents, indicating possible applications in cardiac electrophysiology studies. These compounds have shown potency in in vitro Purkinje fiber assays, suggesting a role in developing treatments for reentrant arrhythmias (Morgan et al., 1990).
Antibacterial and Antioxidant Activities : The synthesis and characterization of derivatives, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, have been explored for their in vitro biological activities against bacterial strains like Staphylococcus aureus. These studies highlight the antibacterial and antioxidant potential of such compounds (Karanth et al., 2019).
Anti-Microbial Agents with Antibiofilm Properties : The synthesis and testing of acylthioureas for their interaction with bacterial cells demonstrate the potential of these derivatives as novel anti-microbial agents. This research suggests applications in addressing bacterial growth in biofilms, particularly targeting Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011).
Antifungal Activity : Novel triazolylindole derivatives have been synthesized and evaluated for their antifungal activity, indicating the potential for developing new treatments against fungal infections (Singh & Vedi, 2014).
Anticancer Evaluation : The design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity against various cancer cell lines highlight the potential for novel cancer treatments. These derivatives exhibit moderate to excellent anticancer activity, suggesting a promising avenue for future research (Ravinaik et al., 2021).
Mécanisme D'action
The mechanism of action would depend on the specific biological target of this compound. Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer properties . The exact mechanism would need to be determined through further experimental studies.
Orientations Futures
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given the known activities of similar indole derivatives, it could be of interest in the development of new pharmaceuticals .
Propriétés
IUPAC Name |
2,4-dichloro-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2N2OS/c1-17-6-8-18(9-7-17)16-31-24-15-29(23-5-3-2-4-21(23)24)13-12-28-25(30)20-11-10-19(26)14-22(20)27/h2-11,14-15H,12-13,16H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSPZBNPXQTZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

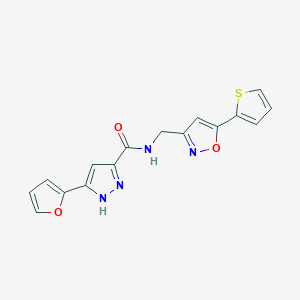
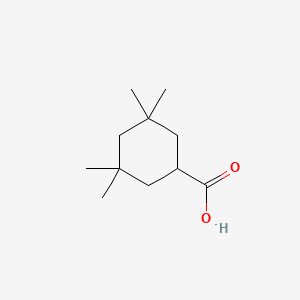

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2655477.png)
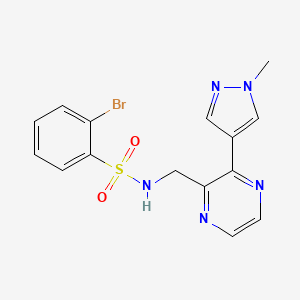
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2655485.png)
![5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2655486.png)
![2-(ethylthio)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2655487.png)
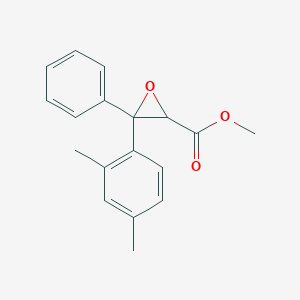

![N-(2-furylmethyl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B2655491.png)

